molecular formula C34H48S2 B3343899 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene CAS No. 583050-71-9

2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene

Cat. No.: B3343899
CAS No.: 583050-71-9
M. Wt: 520.9 g/mol
InChI Key: UFQDRJSFCWDIGH-UHFFFAOYSA-N
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Description

2,7-Didecyl1benzothieno3,2-bbenzothiophene is an organic semiconductor material known for its high charge mobility. It is part of the benzothieno3,2-bbenzothiophene family, which is widely used in the fabrication of organic thin-film transistors, photovoltaic cells, and organic light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Didecyl1benzothieno3,2-bbenzothiophene typically involves the modification of polyimide gate insulators. The surface property of a polyimide gate insulator can be modified with an n-octadecyl side-chain. Alkyl chain-grafted poly(amic acid), the polyimide precursor, is synthesized using the diamine comonomer with an alkyl side-chain. By adding a base catalyst to the poly(amic acid) coating solution, the imidization temperature of the spin-coated film can be reduced to 200°C .

Industrial Production Methods

In industrial settings, the production of 2,7-Didecyl1benzothieno3,2-bbenzothiophene involves scalable and controllable directed assembly of highly crystalline films via a dip-coating process .

Chemical Reactions Analysis

Types of Reactions

2,7-Didecyl1benzothieno3,2-bbenzothiophene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

2,7-Didecyl1benzothieno3,2-bbenzothiophene has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2,7-Didecyl1benzothieno3,2-bbenzothiophene exerts its effects involves its high charge mobility and ability to form well-ordered crystal structures. The end methyl of the highly ordered standing molecules forms an outward-pointing dipole layer, which decreases the work function with increasing thickness. This results in unconventional downward band bending and decreased ionization potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Didecyl1benzothieno3,2-bbenzothiophene is unique due to its specific alkyl chain length, which influences its crystallization behavior and charge mobility. This makes it particularly suitable for applications requiring high-performance organic semiconductors .

Properties

IUPAC Name

2,7-didecyl-[1]benzothiolo[3,2-b][1]benzothiole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48S2/c1-3-5-7-9-11-13-15-17-19-27-21-23-29-31(25-27)35-34-30-24-22-28(26-32(30)36-33(29)34)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQDRJSFCWDIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)CCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235474
Record name 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583050-71-9
Record name 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=583050-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Didecyl[1]benzothieno[3,2-b][1]benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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